molecular formula C26H28BrN3 B11655845 3-{[4-(4-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(4-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B11655845
M. Wt: 462.4 g/mol
InChI Key: NWQBQSOEHWICAQ-UHFFFAOYSA-N
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Description

3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a piperazine ring, a bromophenyl group, and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the carbazole moiety may intercalate with DNA, affecting gene expression and cellular function .

Properties

Molecular Formula

C26H28BrN3

Molecular Weight

462.4 g/mol

IUPAC Name

3-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole

InChI

InChI=1S/C26H28BrN3/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20/h3-12,17H,2,13-16,18-19H2,1H3

InChI Key

NWQBQSOEHWICAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)Br)C5=CC=CC=C51

Origin of Product

United States

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